4-Chloro-3-fluorophenylacetic acid
Overview
Description
4-Chloro-3-fluorophenylacetic acid is an organic compound with the molecular formula C8H6ClFO2 and a molecular weight of 188.58 g/mol . It is a member of the fluorophenylacetic acid series and is characterized by the presence of both chlorine and fluorine atoms attached to a phenyl ring. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-3-fluorophenylacetic acid can be synthesized through several methods. One common synthetic route involves the ortho-alkynylation of 4-chloro-3-fluorobenzene, followed by a cyano addition reaction with hydrocyanic acid to generate amino hydrazone. This intermediate is then subjected to ortho-hydroxylation and carboxylation to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of advanced chemical reactors and controlled reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, fluorination, and subsequent acylation reactions .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-fluorophenylacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-Chloro-3-fluorophenylacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 4-Chloro-3-fluorophenylacetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular processes. For instance, it may bind to active sites of enzymes, blocking their activity and affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-fluorophenylacetic acid
- 4-Chloro-3-methoxyphenylacetic acid
- 3-Fluoro-4-hydroxyphenylacetic acid
- 4-Amino-3-fluorophenylboronic acid hydrochloride
Uniqueness
4-Chloro-3-fluorophenylacetic acid is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring, which imparts distinct chemical reactivity and biological activity. This unique structure allows it to participate in specific reactions and interact with particular molecular targets, making it valuable in various applications .
Properties
IUPAC Name |
2-(4-chloro-3-fluorophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYNMJFDEWFEKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883500-51-4 | |
Record name | 2-(4-chloro-3-fluorophenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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